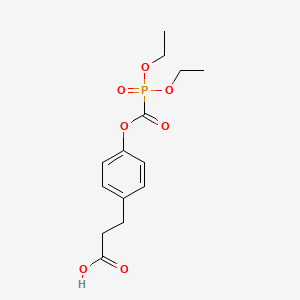
Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)-: is an organic compound that belongs to the class of phosphonate esters This compound is characterized by the presence of a benzene ring attached to a propanoic acid moiety, with a diethoxyphosphinyl group linked through a carbonyl oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)- typically involves the esterification of benzenepropanoic acid with diethoxyphosphinyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)- can undergo oxidation reactions, particularly at the benzene ring, leading to the formation of quinones.
Reduction: The compound can be reduced to yield the corresponding alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the diethoxyphosphinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in anhydrous ethanol.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Phosphonate esters with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various phosphonate derivatives, which are valuable intermediates in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition, particularly those enzymes involved in phosphate metabolism. It is also used in the development of enzyme inhibitors for therapeutic applications.
Medicine: The compound has potential applications in the development of drugs targeting specific enzymes or pathways. Its phosphonate ester moiety makes it a candidate for designing prodrugs that can be activated in vivo.
Industry: In the industrial sector, Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)- is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)- involves its interaction with molecular targets such as enzymes. The diethoxyphosphinyl group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways, making it useful in the study of enzyme function and inhibition.
Comparison with Similar Compounds
- Benzenepropanoic acid, 4-hydroxy-
- Benzenepropanoic acid, 4-methoxy-
- Benzenepropanoic acid, 4-nitro-
Comparison:
- Benzenepropanoic acid, 4-hydroxy- has a hydroxyl group instead of the diethoxyphosphinyl group, making it more hydrophilic and reactive towards electrophiles.
- Benzenepropanoic acid, 4-methoxy- contains a methoxy group, which makes it less reactive compared to the phosphonate ester.
- Benzenepropanoic acid, 4-nitro- has a nitro group, which is electron-withdrawing and significantly alters the compound’s reactivity and stability.
Uniqueness: Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)- is unique due to its phosphonate ester moiety, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in the synthesis of phosphonate derivatives and enzyme inhibitors.
Properties
CAS No. |
72304-77-9 |
|---|---|
Molecular Formula |
C14H19O7P |
Molecular Weight |
330.27 g/mol |
IUPAC Name |
3-(4-diethoxyphosphorylcarbonyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19O7P/c1-3-19-22(18,20-4-2)14(17)21-12-8-5-11(6-9-12)7-10-13(15)16/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,15,16) |
InChI Key |
WJLKJPJNDKUQTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=O)OC1=CC=C(C=C1)CCC(=O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















